molecular formula C8H12O2 B2837884 4-(Cyclopropylmethyl)oxolan-3-one CAS No. 2253632-78-7

4-(Cyclopropylmethyl)oxolan-3-one

Cat. No.: B2837884
CAS No.: 2253632-78-7
M. Wt: 140.182
InChI Key: NPHPAYHSDQEJIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Cyclopropylmethyl)oxolan-3-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with dihydrofuran-3-one under basic conditions . The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Biological Activity

4-(Cyclopropylmethyl)oxolan-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by its unique oxolane ring structure, which contributes to its stability and reactivity. The cyclopropylmethyl group is known to enhance the compound's interaction with biological targets.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent. The mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound appears to induce apoptosis in cancer cells, although the specific pathways remain to be fully elucidated .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It might interact with various receptors, modulating their activity and affecting downstream signaling pathways.
  • Cell Membrane Interaction : The lipophilicity of the cyclopropylmethyl group may facilitate interactions with lipid membranes, influencing cellular uptake and activity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study assessed the cytotoxic effects on A549 lung cancer cells, revealing an IC50 value indicating significant potency against this cell line. The results suggest that the compound could be further explored for lung cancer treatment .
  • Study 2 : Another investigation focused on antimicrobial assays where this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Research Findings Summary Table

PropertyFindingsReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in A549 lung cancer cells with significant potency
Mechanism of ActionEnzyme inhibition, receptor modulation, membrane interaction

Properties

IUPAC Name

4-(cyclopropylmethyl)oxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHPAYHSDQEJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2COCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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